molecular formula C21H24N4O B2987676 4-(2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)morpholine CAS No. 896803-64-8

4-(2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)morpholine

Cat. No. B2987676
CAS RN: 896803-64-8
M. Wt: 348.45
InChI Key: LYYVZBFRIMYVES-UHFFFAOYSA-N
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Description

“4-(2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)morpholine” is a chemical compound with the molecular formula C25H32N5 . It is a complex organic molecule that falls under the category of heterocyclic compounds .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .

Scientific Research Applications

Tyrosine Kinase Inhibition

One of the significant applications of quinazoline derivatives, akin to 4-(2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)morpholine, is in the inhibition of tyrosine kinase activity, particularly that of the epidermal growth factor receptor (EGFR). For instance, compounds like imidazo[4,5-g]quinazoline have shown remarkable potency in inhibiting the phosphorylation of substrates by EGFR tyrosine kinase, with inhibition constants in the sub-nanomolar range. Such inhibitors have the potential to halt or mitigate EGFR-stimulated signal transduction pathways within cells, offering avenues for cancer therapy due to the critical role of EGFR in various cancers (Rewcastle et al., 1996).

Antimicrobial and Antifungal Properties

Quinazolinone compounds, including structural analogs of this compound, have been synthesized and characterized for their biological activities. Studies have shown that these compounds possess significant analgesic, anti-inflammatory, antibacterial, and antifungal properties. Notably, certain derivatives have demonstrated exceptional activity against a range of bacterial and fungal species, highlighting their potential in developing new antimicrobial agents (Panneerselvam et al., 2003).

Anticancer Applications

The structural framework of quinazolinones, similar to this compound, serves as the basis for designing anticancer agents. These compounds often target key cellular enzymes or receptors such as EGFR-tyrosine kinase, which plays a pivotal role in cell signaling pathways related to cancer growth and proliferation. By inhibiting these targets, quinazolinone derivatives can effectively suppress tumor growth and may offer a therapeutic advantage in cancer treatment (Bavetsias et al., 2002).

Corrosion Inhibition

In the field of materials science, certain quinazolinone derivatives have been explored for their potential as corrosion inhibitors, particularly for mild steel in acidic environments. These compounds can form protective layers on the metal surface, significantly reducing the rate of corrosion. This application is particularly relevant in industries where metal durability and longevity are critical, highlighting the versatility of quinazolinone derivatives in both biomedical and industrial contexts (Errahmany et al., 2020).

properties

IUPAC Name

4-(2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c1-15-19(16-7-3-2-4-8-16)20-22-18-10-6-5-9-17(18)21(25(20)23-15)24-11-13-26-14-12-24/h2-4,7-8H,5-6,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYVZBFRIMYVES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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